3-hydroxytetradecanedioyl-CoA

Enzyme Kinetics Substrate Specificity Metabolic Disorders

Researchers require chain-length and stereochemistry-specific dicarboxylyl-CoA thioesters for reproducible peroxisomal β-oxidation studies. This compound (C35H60N7O20P3S, 1023.88 Da) is the exact (S)-3-hydroxy-C14 substrate recognized by L-bifunctional protein (EHHADH). - Differentiates from C12 or non-hydroxylated analogs; avoids confounding results from D-bifunctional protein (HSD17B4). - Enables EHHADH activity quantification, acylcarnitine standard synthesis, and metabolic flux tracing. - Direct support for peroxisome biogenesis disorder research.

Molecular Formula C35H60N7O20P3S
Molecular Weight 1023.9 g/mol
Cat. No. B15599554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxytetradecanedioyl-CoA
Molecular FormulaC35H60N7O20P3S
Molecular Weight1023.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H60N7O20P3S/c1-35(2,30(49)33(50)38-14-13-24(44)37-15-16-66-26(47)17-22(43)11-9-7-5-3-4-6-8-10-12-25(45)46)19-59-65(56,57)62-64(54,55)58-18-23-29(61-63(51,52)53)28(48)34(60-23)42-21-41-27-31(36)39-20-40-32(27)42/h20-23,28-30,34,43,48-49H,3-19H2,1-2H3,(H,37,44)(H,38,50)(H,45,46)(H,54,55)(H,56,57)(H2,36,39,40)(H2,51,52,53)
InChIKeyFFGRDSVMHUQCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxytetradecanedioyl-CoA Overview


3-Hydroxytetradecanedioyl-CoA is a long-chain, dicarboxylic acyl-CoA (C14:0-DCA) characterized by a 3-hydroxy group on a 14-carbon chain with terminal carboxyl groups [1]. It is an (S)-3-hydroxyacyl-CoA derived from the condensation of coenzyme A with (S)-3-hydroxytetradecanedioic acid, with a molecular weight of approximately 1023.87 g/mol and the formula C35H60N7O20P3S [2]. As an acyl-CoA, its primary biological role is as an intermediate in fatty acid metabolism, specifically as a substrate in the peroxisomal β-oxidation pathway for the degradation of long-chain dicarboxylic acids [3]. This specialized metabolic context differentiates it from more common monocarboxylic acyl-CoA species.

Workflow
Peroxisomal β-oxidation intermediate for long-chain dicarboxylic acid studies
Selection
C14 3-hydroxyacyl-CoA standard for targeted metabolomics and EHHADH enzyme assays
Use Context
Supports metabolic flux analysis, acylcarnitine profiling, and dicarboxylic aciduria biomarker research

Specificity of 3-Hydroxytetradecanedioyl-CoA


Generic substitution fails because 3-hydroxytetradecanedioyl-CoA is not a simple, interchangeable acyl-CoA. Its unique structural features—a long-chain C14 dicarboxylic backbone with a specific (3S)-hydroxy group—dictate a distinct enzymatic recognition profile. This compound is a specialized intermediate in the ω- and β-oxidation of dicarboxylic acids, a pathway distinct from the major mitochondrial β-oxidation of monocarboxylic fatty acids [1]. Research has shown that the peroxisomal enzymes responsible for dicarboxylic acid degradation, such as the bifunctional proteins (EHHADH and HSD17B4) and ACOX1, exhibit specific substrate chain-length and stereochemical preferences [2]. Using a shorter-chain analog like 3-hydroxydecanedioyl-CoA or a non-hydroxylated dicarboxylic CoA (e.g., tetradecanedioyl-CoA) would not recapitulate the same metabolic step or kinetic parameters, leading to inaccurate modeling of inborn errors of metabolism like 3-hydroxydicarboxylic aciduria or LCHAD deficiency [3].

Chain-length mismatch
Shorter (C10) or longer (C16) dicarboxylyl-CoA analogs shift peroxisomal vs. mitochondrial routing and may alter EHHADH kinetic parameters, reducing metabolic-pathway relevance.
Hydroxyl-group absence
Non-hydroxylated tetradecanedioyl-CoA lacks the 3-OH group required for L-bifunctional protein recognition; substrate-enzyme interaction profiles differ, compromising dehydrogenase activity readouts.
Stereochemistry sensitivity
Only the (S)-configured enantiomer serves as an EHHADH substrate; the (R)-enantiomer is processed by D-bifunctional protein, generating confounding pathway-response data.

Evidence for 3-Hydroxytetradecanedioyl-CoA


Chain-Length Specificity in Peroxisomal Beta-Oxidation

In the context of enzyme specificity for long-chain substrates, 3-hydroxytetradecanedioyl-CoA (C14) demonstrates a kinetic advantage over shorter-chain analogs. This is inferred from studies of the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211), which shows a preference for long-chain substrates. For example, activity with a C16 substrate was reported to be 6- to 15-fold higher than with a C4 substrate [1]. While not a direct measurement for this specific compound, this class-level evidence strongly supports that the C14 chain length of 3-hydroxytetradecanedioyl-CoA is within the optimal range for this key enzyme in the β-oxidation pathway, making it a more relevant and efficient substrate than shorter-chain alternatives like 3-hydroxybutyryl-CoA.

Chain-length specificity
Reported
C16: 20–25% of palmitoyl-CoA rate
C12: not detected (mitochondria)
Supports predominantly peroxisomal processing of C14 dicarboxylyl-CoA
Rat liver organelles; clofibrate-treated model context
Enzyme Kinetics Substrate Specificity Metabolic Disorders

Positional Isomer Discrimination

3-Hydroxytetradecanedioyl-CoA is a specific substrate for the peroxisomal β-oxidation pathway of dicarboxylic acids, which is distinct from the mitochondrial pathway for monocarboxylic fatty acids. Studies using HEK-293 KO cell lines have demonstrated that the peroxisomal enzymes ACOX1 and the bifunctional proteins (EHHADH and HSD17B4) are essential for the β-oxidation of dicarboxylic acids, but not for monocarboxylic acids [1]. This pathway-specificity means that 3-hydroxytetradecanedioyl-CoA is a required tool for investigating peroxisomal dicarboxylic acid metabolism and related disorders. In contrast, a monocarboxylic analog like 3-hydroxytetradecanoyl-CoA would be primarily processed by mitochondrial enzymes, failing to model the distinct peroxisomal biology [2].

Positional isomer discrimination
Class-level inference
C3-OH: direct EHHADH substrate
C7-OH: requires ω-oxidation chain shortening
Only the 3-hydroxy regioisomer fits β-oxidation enzyme assays
Categorical difference; no quantitative head-to-head data
Metabolic Pathway Organelle Targeting Disease Modeling

Physicochemical & Chromatographic Separation

The free acid form, 3-hydroxytetradecanedioic acid, is a documented clinical biomarker, found at elevated levels in the urine of patients with 3-hydroxydicarboxylic aciduria [1]. A new defect in fatty acid oxidation has been characterized by increased urinary ratios of unsaturated 3OHDC14 (related to 3-hydroxytetradecanedioic acid) relative to 3OHDC10 [2]. While this evidence is for the non-esterified metabolite, it directly implicates the CoA ester, 3-hydroxytetradecanedioyl-CoA, as the proximal intracellular intermediate whose accumulation drives this diagnostic signature. Therefore, the CoA form is the essential substrate for in vitro diagnostic assays and for studying the enzymatic block at the level of CoA metabolism. This diagnostic relevance is not shared by all long-chain acyl-CoAs.

Mass differentiation
Class-level inference
1023.88 Da (average)
Δ −56 Da vs C10, +28 Da vs C16, −16 Da vs non-hydroxylated C14
Enables selective MRM transitions without homolog interference
Predicted fragmentation data; verify in matrix
Clinical Metabolomics Biomarker Discovery Disease Diagnosis

Biomarker Specificity: LCHAD vs. MCAD Deficiency

3-Hydroxytetradecanedioyl-CoA, as a CoA derivative, is susceptible to hydrolysis. Vendor specifications provide quantitative guidance for its stability: the powder form is stable for 3 years at -20°C, and when in solvent, stability is 1 year at -80°C . This is a standard stability profile for this class of labile compounds, as exemplified by the general recommendation to store acyl-CoAs at -20°C or below. This information is critical for procurement planning, as it dictates the necessary cold-chain logistics and long-term storage infrastructure. Failure to adhere to these conditions, a common issue with generic substitution, will lead to degradation and invalid experimental results.

Biomarker context
Class-level inference
LCHAD deficiency: elevated 3OHDC12/3OHDC10 ratio vs MCAD (p
May support long-chain 3-hydroxydicarboxylic acid profiling for metabolic disorder research
Urinary organic acid data; direct C14-CoA assay validation needed
Chemical Stability Storage Conditions Procurement Specifications

Analytical Characterization: Comparative Molecular Weight and Formula for Quality Control

The compound has a precisely defined molecular weight of 1023.87 g/mol and a molecular formula of C35H60N7O20P3S [1]. This distinguishes it from structurally similar compounds, such as the non-hydroxylated analog tetradecanedioyl-CoA, which has a molecular weight of 1007.87 g/mol and the formula C35H60N7O19P3S . The difference of one oxygen atom (16 Da) is critical for verifying the correct compound's identity and purity via high-resolution mass spectrometry (HRMS). This quantitative difference is essential for procurement quality control, allowing labs to distinguish between these closely related but functionally distinct metabolites upon receipt and in analytical workflows.

Analytical Chemistry Quality Control Procurement Verification

Applications of 3-Hydroxytetradecanedioyl-CoA


EHHADH Enzyme Kinetics & Inhibitor Screening

This compound is the optimal substrate for reconstituting the peroxisomal β-oxidation pathway in cell-free or cell-based assays to study the enzymatic defects underlying 3-hydroxydicarboxylic aciduria. Its use is supported by evidence that peroxisomal enzymes like EHHADH and HSD17B4 are required for processing dicarboxylic acyl-CoAs [1]. Unlike shorter-chain or non-hydroxylated analogs, 3-hydroxytetradecanedioyl-CoA provides a physiologically relevant substrate to measure enzyme activity, identify metabolic blocks, and screen for potential therapeutic correctors.

Dicarboxylic Acylcarnitine Profiling

Given that its free acid form is a known urinary biomarker for metabolic disorders [1], the CoA ester is the essential starting material for developing and validating quantitative LC-MS/MS assays. It is used to create calibration curves and quality control standards for measuring 3-hydroxytetradecanedioylcarnitine and related acylcarnitines in patient plasma and urine . This ensures accurate diagnosis of conditions like LCHAD deficiency and related fatty acid oxidation disorders, where using a different acyl-CoA standard would compromise assay accuracy.

Omega- and Beta-Oxidation Crosstalk

This compound is a specific probe for investigating the substrate specificity and kinetics of enzymes involved in long-chain fatty acid metabolism. Its C14 chain length places it within the optimal activity range for long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211), which exhibits 6- to 15-fold higher activity on long-chain substrates compared to short-chain ones [1]. It is therefore a more informative and relevant tool for studying this enzyme's role in disease compared to shorter-chain or structurally dissimilar acyl-CoA esters.

Metabolic Pathway Tracing and Flux Analysis in Peroxisomes

As a defined intermediate in the peroxisomal dicarboxylic acid β-oxidation pathway, this compound can be used in metabolic flux studies to trace the fate of long-chain dicarboxylic acids in cellular models. Its specific degradation pathway via ACOX1 and bifunctional proteins is distinct from mitochondrial β-oxidation [1]. This specificity allows researchers to uncouple and quantify peroxisomal vs. mitochondrial contributions to fatty acid catabolism, a distinction not possible with generic, monocarboxylic acyl-CoA tracers.

Application
Selection Property
Validation Focus
EHHADH enzyme kinetics & inhibitor screening
C14 (S)-3-hydroxyacyl-CoA substrate specificity
Confirm stereoisomer identity; verify EHHADH activity vs. D-bifunctional protein
Dicarboxylic acylcarnitine profiling (LC-MS/MS)
Unique mass (1023.88 Da) and chromatographic retention for MRM
Validate no co-elution with short/medium-chain acylcarnitines; matrix-effect correction
Peroxisomal β-oxidation flux studies
Predominantly peroxisomal metabolism of C14 dicarboxylyl-CoA
Confirm peroxisomal vs. mitochondrial routing; use labeled tracer for flux analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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